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Cuprous iodide

Transparent Conductive Materials p-Type Semiconductors Thin Film Transistors

Researchers developing perovskite optoelectronics face a bottleneck in sourcing inorganic HTLs that combine high conductivity with optical transparency. CuI (CAS 1335-23-5) resolves this: • 18.76% PCE in CuI/CuSCN composite perovskite solar cells - surpassing individual component layers. • ZT = 0.21 at 300 K for transparent thermoelectrics, 1000× above typical p-type materials. • Intrinsic NH₃ selectivity (0.013%/ppm) for interference-free chemoresistive gas sensing. Supplied with batch-specific CoA for device fabrication R&D.

Molecular Formula CuI
Molecular Weight 190.45
CAS No. 1335-23-5
Cat. No. B1143359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCuprous iodide
CAS1335-23-5
Molecular FormulaCuI
Molecular Weight190.45
Structural Identifiers
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cuprous Iodide (CuI, CAS 1335-23-5): Technical Specifications and Baseline for Advanced Material Selection


Cuprous iodide (CuI, CAS 1335-23-5) is an inorganic p-type semiconductor belonging to the cuprous halide (CuX, where X=Cl, Br, I) class. It is characterized by a direct bandgap of approximately 3.1 eV [1], which imparts optical transparency in the visible spectrum, and a cubic zincblende (γ-CuI) crystal structure at room temperature [2]. Its electronic properties, notably a high hole concentration (∼10¹⁹ cm⁻³) and low electrical resistivity (∼10⁻² Ohm·cm) [1], stem from a high density of intrinsic copper vacancies, establishing it as a leading candidate for inorganic hole transport layers (HTLs) in emerging photovoltaics and transparent electronics.

Why Generic Substitution of Cuprous Iodide with Other Copper(I) Halides or Inorganic HTMs is Problematic


Despite their similar chemical formulation as CuX, the cuprous halides CuCl, CuBr, and CuI exhibit profoundly different electronic, optical, and chemical properties that preclude their interchangeability in advanced applications [1]. Similarly, other inorganic p-type materials like nickel oxide (NiO) and copper thiocyanate (CuSCN), while sharing the same functional role as a hole transport material (HTM), possess distinct band alignments, conductivities, and processing characteristics that critically impact device performance [2]. The following quantitative evidence demonstrates that selecting CuI over these analogs is not a matter of simple material substitution but a strategic decision based on its unique and verifiable performance metrics in specific device architectures and use cases.

Quantitative Evidence Guide: Direct Performance Comparisons for Cuprous Iodide (CuI)


Superior Electrical Conductivity and Hole Mobility of CuI vs. Other Cuprous Halides (CuBr, CuCl)

CuI exhibits electrical properties far superior to its direct cuprous halide analogs, CuBr and CuCl, making it the material of choice for applications requiring low-resistance p-type contacts. A 2023 patent on metal halide deposition directly compares the properties of polycrystalline films, stating CuI has a resistivity of ~10⁻² Ohm·cm, a hole concentration of ~10¹⁹ cm⁻³, and a hole mobility of ~1-10 cm²V⁻¹s⁻¹. This is a stark contrast to CuBr, which has a resistivity of ~10⁻¹ Ohm·cm, a hole concentration of ~10¹⁷ cm⁻³, and a hole mobility of ~0.1-3 cm²V⁻¹s⁻¹ [1].

Transparent Conductive Materials p-Type Semiconductors Thin Film Transistors

Higher Power Conversion Efficiency in Perovskite Solar Cells with CuI HTM vs. NiO

In a simulated comparison of inorganic hole transport materials (HTMs) for perovskite solar cells (PSCs) using SCAPS-1D software, a device with CuI as the HTM achieved a superior power conversion efficiency (PCE) of 16.65%, with a fill factor (FF) of 82.43% and a short-circuit current density (Jsc) of 24.83 mA/cm². In contrast, an identical device architecture using NiO as the HTM resulted in a PCE of 15.74%, an FF of 74.69%, and a Jsc of 27.22 mA/cm² [1].

Perovskite Solar Cells Hole Transport Material Photovoltaics

Thermoelectric Figure of Merit (ZT) Three Orders of Magnitude Higher than State-of-the-Art p-Type Transparent Materials

For transparent and flexible thermoelectric applications, the performance of CuI is unparalleled among p-type materials. A study in *Nature Communications* reports that a CuI thin film achieved a thermoelectric figure of merit of ZT = 0.21 at 300 K. This value is three orders of magnitude (1000x) higher than the ZT of state-of-the-art p-type transparent materials used as a baseline .

Thermoelectrics Transparent Electronics Energy Harvesting

Composite HTL Strategy with CuSCN Boosts CuI-Based PSC Efficiency from 14.53% to 18.76%

While pristine CuI as an HTL in inverted planar perovskite solar cells achieves a PCE of 14.53%, a composite approach incorporating CuSCN into the CuI layer (CuI/CuSCN) dramatically enhances device performance. This composite strategy yields a champion device with an impressive PCE of 18.76%, which is substantially higher than the corresponding values for devices based on pristine CuI (14.53%) and pristine CuSCN (16.66%) [1].

Perovskite Solar Cells Hole Transport Layer Composite Materials

Drastic Reduction in Ammonia Gas Sensing Cross-Sensitivity vs. CuBr and CuCl

In applications where selective gas sensing is required, the lower chemical reactivity of CuI towards ammonia is a distinct advantage. A study on the chemosensitive properties of Cu(I) compounds found the sensitivity of resistivity to ammonia (ΔR/R₀ per ppm) to be 2.7%/ppm for CuBr and 1.2%/ppm for CuCl. In stark contrast, CuI exhibited a sensitivity of only 0.013%/ppm to ammonia [1].

Gas Sensors Chemoresistive Materials Environmental Monitoring

High Catalytic Yield in Azide-Alkyne Cycloaddition (CuAAC) using an Unprecedented CuI Cluster

A novel anionic [Cu₅I₈]³⁻ supramolecular cluster derived from cuprous iodide demonstrates excellent catalytic performance for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This catalyst achieves a catalytic yield of up to 80% across eight different substrates at 80 °C. While no direct yield comparison to other copper catalysts is provided in the same study, this performance is presented as noteworthy for a defined CuI cluster and serves as a benchmark for its efficacy in this widely used reaction [1].

Click Chemistry Catalysis Organic Synthesis

Optimal Application Scenarios for Cuprous Iodide Based on Validated Quantitative Advantages


High-Performance p-Type Transparent Conductive Layers in Flexible and Perovskite Solar Cells

Based on its superior electrical conductivity (low resistivity of ~10⁻² Ohm·cm and high hole concentration of ~10¹⁹ cm⁻³) compared to other cuprous halides [1], and its ability to achieve higher PCEs than NiO (16.65% vs. 15.74%) in PSC simulations [2], CuI is optimally selected for transparent and flexible optoelectronics. Its use as a hole transport layer (HTL) is further validated by achieving a PCE of 18.76% when engineered into a CuI/CuSCN composite, surpassing the performance of its individual components [3].

High-Efficiency, Transparent, and Flexible Thermoelectric Generators

CuI is the premier p-type material for transparent and flexible thermoelectric applications. This is unequivocally supported by the fact that CuI thin films achieve a thermoelectric figure of merit (ZT = 0.21 at 300 K) that is three orders of magnitude higher than the state-of-the-art for p-type transparent materials . This unique performance unlocks the potential for powering transparent wearables, self-powered smart windows, and distributed IoT sensors by harvesting low-grade waste heat.

Selective Gas Sensing in Environments with Ammonia Interference

For chemoresistive gas sensors intended to operate where ammonia is a potential interferent, CuI offers a clear advantage. Its sensitivity to ammonia is exceptionally low (0.013%/ppm) compared to other cuprous halides like CuBr (2.7%/ppm) and CuCl (1.2%/ppm) [4]. This intrinsic selectivity minimizes false positives, making CuI the superior choice for developing reliable sensors for other gases in complex air quality monitoring, industrial safety, and agricultural applications.

Cost-Effective and Efficient Inorganic Hole Conductor as Alternative to Spiro-OMeTAD

CuI serves as a cost-effective and high-performance inorganic alternative to the expensive and mobility-limited organic hole conductor Spiro-OMeTAD. A key study demonstrates that CuI exhibits two orders of magnitude higher electrical conductivity than Spiro-OMeTAD, which enables perovskite solar cells to achieve significantly higher fill factors [5]. This established a foundational use case for CuI, proving that its superior conductivity can directly translate to better device performance while potentially reducing material costs.

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